![molecular formula C26H24N2O5S2 B2941285 N-(2-methoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide CAS No. 850926-53-3](/img/structure/B2941285.png)
N-(2-methoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide
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Description
N-(2-methoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide, also known as MTOTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTOTA belongs to the class of thioacetamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Chloroacetamide Herbicides and Metabolism Studies
Research on chloroacetamide derivatives, including their use as herbicides and their metabolism in human and rat liver microsomes, has been conducted to understand their environmental impact and health implications. For instance, studies have focused on the metabolic pathways of acetochlor and alachlor, which are related to the chloroacetamide family, revealing insights into their potential carcinogenicity through complex metabolic activation pathways (Coleman et al., 2000).
Green Synthesis and Catalytic Applications
The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for the production of azo disperse dyes, highlights the application of novel catalytic processes in achieving high selectivity and stability, which is crucial for sustainable chemical manufacturing (Zhang Qun-feng, 2008).
Anticancer and Antiviral Activities
Compounds with methoxyphenyl and acetamide groups have shown promise in anticancer and antiviral applications. For example, studies on 2-pyrazoline-substituted 4-thiazolidinones have demonstrated selective inhibition of leukemia cell lines and activity against Tacaribe virus strains, indicating the potential for therapeutic use (Havrylyuk et al., 2013).
Anti-Microbial Activities
The synthesis and characterization of novel thiazole derivatives have been explored for their anti-bacterial and anti-fungal activities. These studies contribute to the search for new antimicrobial agents in response to the growing concern over antibiotic resistance (Saravanan et al., 2010).
Drug Development and Pharmacological Applications
Research into the bioequivalence of tablet and capsule formulations of nonsteroidal anti-inflammatory compounds, including those with methoxyphenyl groups, underscores the importance of pharmacokinetic studies in drug development. Such research ensures that new formulations meet the required standards for efficacy and safety (Annunziato & di Renzo, 1993).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S2/c1-17-8-12-19(13-9-17)24-28-25(35(30,31)20-14-10-18(2)11-15-20)26(33-24)34-16-23(29)27-21-6-4-5-7-22(21)32-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVOSXRQIKTBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide |
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